molecular formula C10H12BrNO B1292755 3-(4-Bromo-2-methylphenoxy)azetidine CAS No. 954223-42-8

3-(4-Bromo-2-methylphenoxy)azetidine

Cat. No.: B1292755
CAS No.: 954223-42-8
M. Wt: 242.11 g/mol
InChI Key: XGPPQIYXDCOJRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Bromo-2-methylphenoxy)azetidine: is a chemical compound with the molecular formula C10H12BrNO . It is a member of the azetidine family, which are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a bromine atom and a methyl group attached to a phenoxy ring, which is further connected to an azetidine ring. The unique structure of this compound makes it an interesting subject for research in various fields, including organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromo-2-methylphenoxy)azetidine typically involves the following steps:

    Starting Materials: The synthesis begins with 4-bromo-2-methylphenol and azetidine.

    Formation of Phenoxy Intermediate: 4-bromo-2-methylphenol is reacted with a suitable base (e.g., sodium hydride) to form the phenoxide ion.

    Nucleophilic Substitution: The phenoxide ion is then reacted with azetidine under nucleophilic substitution conditions to form this compound. This reaction is typically carried out in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Handling of Reactants: Large quantities of 4-bromo-2-methylphenol and azetidine are handled in industrial reactors.

    Optimized Reaction Conditions: The reaction conditions are optimized for maximum yield and purity, often involving continuous flow reactors and automated control systems.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromo-2-methylphenoxy)azetidine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The azetidine ring can undergo reduction to form open-chain amines.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and amines. These reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

Major Products Formed

    Substitution Products: Depending on the nucleophile, products such as 3-(4-aminophenoxy)azetidine or 3-(4-thiolphenoxy)azetidine can be formed.

    Oxidation Products: Products such as 3-(4-bromo-2-formylphenoxy)azetidine or 3-(4-bromo-2-carboxyphenoxy)azetidine can be formed.

    Reduction Products: Products such as 3-(4-bromo-2-methylphenoxy)butylamine can be formed.

Scientific Research Applications

3-(4-Bromo-2-methylphenoxy)azetidine has several scientific research applications:

    Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.

    Medicinal Chemistry: It serves as a precursor for the development of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its unique structure.

    Material Science: It is explored for its potential use in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-Bromo-2-methylphenoxy)azetidine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the azetidine ring play crucial roles in its binding affinity and specificity. The compound can inhibit enzyme activity by forming covalent bonds with the active site or by blocking the substrate binding site. Additionally, it can modulate receptor activity by binding to the receptor and altering its conformation.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Chloro-2-methylphenoxy)azetidine: Similar structure but with a chlorine atom instead of bromine.

    3-(4-Fluoro-2-methylphenoxy)azetidine: Similar structure but with a fluorine atom instead of bromine.

    3-(4-Iodo-2-methylphenoxy)azetidine: Similar structure but with an iodine atom instead of bromine.

Uniqueness

3-(4-Bromo-2-methylphenoxy)azetidine is unique due to the presence of the bromine atom, which imparts distinct reactivity and binding properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electron-withdrawing nature influence the compound’s chemical behavior and interactions with biological targets, making it a valuable compound for specific applications in medicinal chemistry and material science.

Properties

IUPAC Name

3-(4-bromo-2-methylphenoxy)azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO/c1-7-4-8(11)2-3-10(7)13-9-5-12-6-9/h2-4,9,12H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGPPQIYXDCOJRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)OC2CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.